molecular formula C24H25BrN2O3S B302773 5-(3-Bromo-5-ethoxy-4-hydroxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one

5-(3-Bromo-5-ethoxy-4-hydroxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one

Numéro de catalogue B302773
Poids moléculaire: 501.4 g/mol
Clé InChI: OVHFUMJDKLPZKW-POLMPROESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-(3-Bromo-5-ethoxy-4-hydroxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one, also known as BTE-C-1, is a synthetic compound that has attracted significant attention in the scientific community due to its potential as a therapeutic agent. BTE-C-1 belongs to the class of thiazolidinone derivatives, which have been shown to possess a wide range of biological activities including anti-inflammatory, anti-cancer, and anti-diabetic properties. In

Mécanisme D'action

The exact mechanism of action of 5-(3-Bromo-5-ethoxy-4-hydroxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one is not fully understood. However, studies have suggested that 5-(3-Bromo-5-ethoxy-4-hydroxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one exerts its anti-tumor effects by inhibiting the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. 5-(3-Bromo-5-ethoxy-4-hydroxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells. The anti-inflammatory effects of 5-(3-Bromo-5-ethoxy-4-hydroxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one are thought to be due to its ability to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the production of pro-inflammatory cytokines. The anti-diabetic effects of 5-(3-Bromo-5-ethoxy-4-hydroxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one are thought to be due to its ability to activate the AMP-activated protein kinase (AMPK) signaling pathway, which is involved in glucose metabolism.
Biochemical and Physiological Effects:
5-(3-Bromo-5-ethoxy-4-hydroxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 5-(3-Bromo-5-ethoxy-4-hydroxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one inhibits cell proliferation and induces cell death in cancer cells. 5-(3-Bromo-5-ethoxy-4-hydroxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one has also been shown to reduce the production of pro-inflammatory cytokines in immune cells. In animal studies, 5-(3-Bromo-5-ethoxy-4-hydroxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one has been found to reduce tumor growth and improve insulin sensitivity.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 5-(3-Bromo-5-ethoxy-4-hydroxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one is its potent anti-tumor activity against a wide range of cancer cell lines. 5-(3-Bromo-5-ethoxy-4-hydroxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one has also been shown to have anti-inflammatory and anti-diabetic effects, making it a promising therapeutic agent for a variety of diseases. However, one limitation of 5-(3-Bromo-5-ethoxy-4-hydroxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one is its relatively low solubility in water, which can make it difficult to administer in vivo.

Orientations Futures

There are several future directions for the study of 5-(3-Bromo-5-ethoxy-4-hydroxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one. One area of research is the development of more water-soluble derivatives of 5-(3-Bromo-5-ethoxy-4-hydroxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one that can be more easily administered in vivo. Another area of research is the investigation of the molecular mechanisms underlying the anti-tumor, anti-inflammatory, and anti-diabetic effects of 5-(3-Bromo-5-ethoxy-4-hydroxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one. Additionally, studies are needed to evaluate the safety and efficacy of 5-(3-Bromo-5-ethoxy-4-hydroxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one in animal models and in clinical trials.

Méthodes De Synthèse

5-(3-Bromo-5-ethoxy-4-hydroxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one can be synthesized using a simple one-pot reaction method. The starting materials for the synthesis are 3-bromo-5-ethoxy-4-hydroxybenzaldehyde, cyclohexylamine, and phenyl isothiocyanate. These materials are mixed together in the presence of a base such as triethylamine and heated under reflux for several hours. The resulting product is then purified using column chromatography to obtain the pure compound.

Applications De Recherche Scientifique

5-(3-Bromo-5-ethoxy-4-hydroxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. In vitro studies have shown that 5-(3-Bromo-5-ethoxy-4-hydroxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one exhibits potent anti-tumor activity against a wide range of cancer cell lines including breast, lung, colon, and prostate cancer cells. 5-(3-Bromo-5-ethoxy-4-hydroxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. In addition, 5-(3-Bromo-5-ethoxy-4-hydroxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one has been found to have anti-diabetic effects by improving insulin sensitivity and reducing blood glucose levels.

Propriétés

Nom du produit

5-(3-Bromo-5-ethoxy-4-hydroxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one

Formule moléculaire

C24H25BrN2O3S

Poids moléculaire

501.4 g/mol

Nom IUPAC

(5Z)-5-[(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-3-cyclohexyl-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H25BrN2O3S/c1-2-30-20-14-16(13-19(25)22(20)28)15-21-23(29)27(18-11-7-4-8-12-18)24(31-21)26-17-9-5-3-6-10-17/h3,5-6,9-10,13-15,18,28H,2,4,7-8,11-12H2,1H3/b21-15-,26-24?

Clé InChI

OVHFUMJDKLPZKW-POLMPROESA-N

SMILES isomérique

CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=NC3=CC=CC=C3)S2)C4CCCCC4)Br)O

SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)C4CCCCC4)Br)O

SMILES canonique

CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)C4CCCCC4)Br)O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.